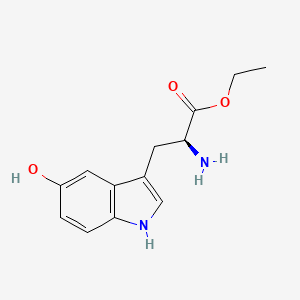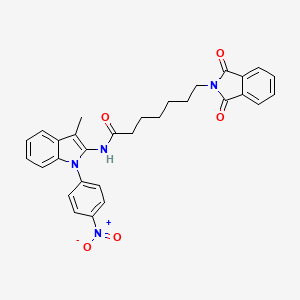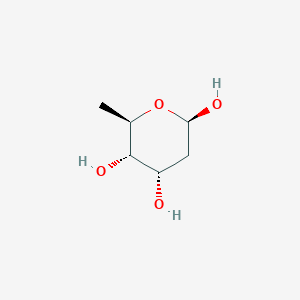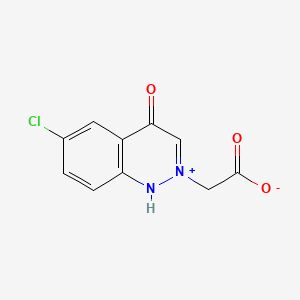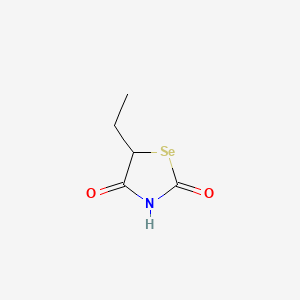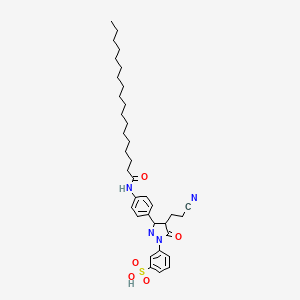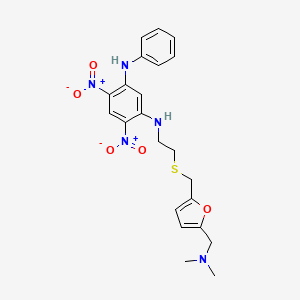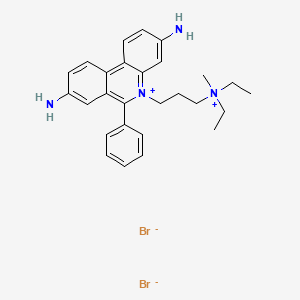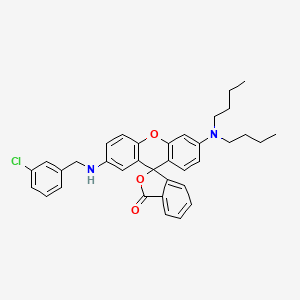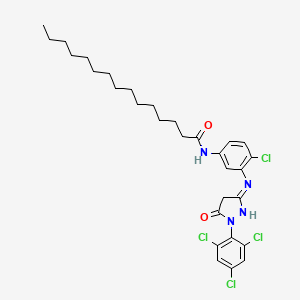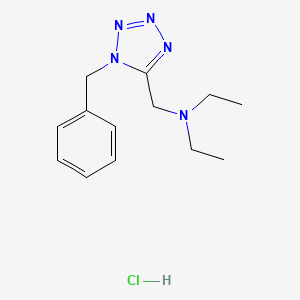
Disodium 2',2'''-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(6-methyl(2,6'-bibenzothiazole)-7-sulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 2’,2’‘’-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, including textiles, plastics, and inks. The compound’s structure features multiple aromatic rings and azo groups, which contribute to its stability and color characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2’,2’‘’-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) typically involves the following steps:
Diazotization: The process begins with the diazotization of 2,4-dihydroxy-1,3-phenylene. This involves treating the compound with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4,1-phenylene to form the azo compound. This reaction is carried out in an alkaline medium to ensure the stability of the azo linkage.
Sulfonation: The resulting azo compound undergoes sulfonation with sulfuric acid to introduce sulfonate groups, enhancing the compound’s solubility in water.
Final Coupling: The sulfonated azo compound is then coupled with 6-methyl(2,6’-bibenzothiazole) to form the final product.
Industrial Production Methods
In industrial settings, the production of Disodium 2’,2’‘’-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) is carried out in large-scale reactors with precise control over temperature, pH, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 2’,2’‘’-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups leads to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Disodium 2’,2’‘’-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, plastics, and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The azo groups and aromatic rings play a crucial role in this process by stabilizing the electronic structure and allowing for efficient light absorption.
Comparación Con Compuestos Similares
Similar Compounds
Disodium 4,4’-bis(2-sulfostyryl)biphenyl: Another dye with similar applications but different structural features.
Disodium 6,6’-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(4-sulfonate): A structurally similar compound with different sulfonation patterns.
Uniqueness
Disodium 2’,2’‘’-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenylene))bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) is unique due to its specific combination of azo groups and sulfonate groups, which provide it with distinct solubility and stability properties, making it highly effective as a dye in various industrial applications.
Propiedades
Número CAS |
5915-60-6 |
|---|---|
Fórmula molecular |
C48H32N8Na2O8S6 |
Peso molecular |
1087.2 g/mol |
Nombre IUPAC |
disodium;2-(1,3-benzothiazol-6-yl)-2-[4-[(2Z)-2-[(5E)-5-[[4-[2-(1,3-benzothiazol-6-yl)-6-methyl-7-sulfonato-4H-1,3-benzothiazol-2-yl]phenyl]hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]phenyl]-6-methyl-4H-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C48H34N8O8S6.2Na/c1-25-3-15-36-43(45(25)69(59,60)61)67-47(51-36,29-9-17-33-39(21-29)65-23-49-33)27-5-11-31(12-6-27)53-55-35-19-20-38(57)41(42(35)58)56-54-32-13-7-28(8-14-32)48(30-10-18-34-40(22-30)66-24-50-34)52-37-16-4-26(2)46(44(37)68-48)70(62,63)64;;/h3-14,17-24,53-54H,15-16H2,1-2H3,(H,59,60,61)(H,62,63,64);;/q;2*+1/p-2/b55-35-,56-41+;; |
Clave InChI |
FKXXNKSYLKLWBD-BYPHFXFKSA-L |
SMILES isomérico |
CC1=CCC2=NC(SC2=C1S(=O)(=O)[O-])(C3=CC=C(C=C3)N/N=C\4/C=CC(=O)/C(=N\NC5=CC=C(C=C5)C6(N=C7CC=C(C(=C7S6)S(=O)(=O)[O-])C)C8=CC9=C(C=C8)N=CS9)/C4=O)C1=CC2=C(C=C1)N=CS2.[Na+].[Na+] |
SMILES canónico |
CC1=CCC2=NC(SC2=C1S(=O)(=O)[O-])(C3=CC=C(C=C3)NN=C4C=CC(=O)C(=NNC5=CC=C(C=C5)C6(N=C7CC=C(C(=C7S6)S(=O)(=O)[O-])C)C8=CC9=C(C=C8)N=CS9)C4=O)C1=CC2=C(C=C1)N=CS2.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


